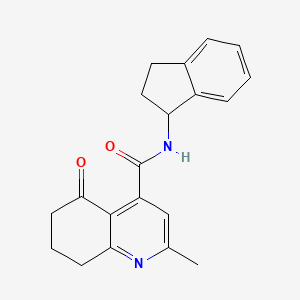![molecular formula C18H20N4O3S B7434529 4-(benzimidazol-1-yl)-N-methyl-N-[2-(methylsulfamoyl)ethyl]benzamide](/img/structure/B7434529.png)
4-(benzimidazol-1-yl)-N-methyl-N-[2-(methylsulfamoyl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(benzimidazol-1-yl)-N-methyl-N-[2-(methylsulfamoyl)ethyl]benzamide, also known as BIX-01294, is a small molecule inhibitor that has been widely used in scientific research. It was first identified as a histone methyltransferase G9a inhibitor, and later found to inhibit other histone methyltransferases such as GLP and SETDB1. BIX-01294 has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections.
Mécanisme D'action
4-(benzimidazol-1-yl)-N-methyl-N-[2-(methylsulfamoyl)ethyl]benzamide inhibits histone methyltransferases by binding to the SET domain of the enzyme. The SET domain is responsible for catalyzing the transfer of a methyl group from S-adenosylmethionine to the lysine residue on histone H3. 4-(benzimidazol-1-yl)-N-methyl-N-[2-(methylsulfamoyl)ethyl]benzamide binds to a pocket within the SET domain and prevents the transfer of the methyl group.
Biochemical and Physiological Effects:
4-(benzimidazol-1-yl)-N-methyl-N-[2-(methylsulfamoyl)ethyl]benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. In addition, 4-(benzimidazol-1-yl)-N-methyl-N-[2-(methylsulfamoyl)ethyl]benzamide has been shown to promote neuronal differentiation and protect against neurodegeneration in animal models. 4-(benzimidazol-1-yl)-N-methyl-N-[2-(methylsulfamoyl)ethyl]benzamide has also been shown to inhibit the replication of several viruses, including HIV-1 and herpes simplex virus.
Avantages Et Limitations Des Expériences En Laboratoire
4-(benzimidazol-1-yl)-N-methyl-N-[2-(methylsulfamoyl)ethyl]benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and its mechanism of action is well understood. 4-(benzimidazol-1-yl)-N-methyl-N-[2-(methylsulfamoyl)ethyl]benzamide has also been shown to have low toxicity in vitro and in vivo.
However, there are also limitations to using 4-(benzimidazol-1-yl)-N-methyl-N-[2-(methylsulfamoyl)ethyl]benzamide in lab experiments. It has been shown to have off-target effects on other enzymes, such as DNA methyltransferases. In addition, the potency of 4-(benzimidazol-1-yl)-N-methyl-N-[2-(methylsulfamoyl)ethyl]benzamide varies depending on the cell type and experimental conditions. Finally, 4-(benzimidazol-1-yl)-N-methyl-N-[2-(methylsulfamoyl)ethyl]benzamide has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 4-(benzimidazol-1-yl)-N-methyl-N-[2-(methylsulfamoyl)ethyl]benzamide. One area of interest is the development of more potent and selective inhibitors of histone methyltransferases. Another area of interest is the use of 4-(benzimidazol-1-yl)-N-methyl-N-[2-(methylsulfamoyl)ethyl]benzamide in combination with other drugs to enhance its therapeutic potential. Finally, 4-(benzimidazol-1-yl)-N-methyl-N-[2-(methylsulfamoyl)ethyl]benzamide could be used as a tool to study the role of histone methyltransferases in other biological processes, such as development and differentiation.
Méthodes De Synthèse
The synthesis of 4-(benzimidazol-1-yl)-N-methyl-N-[2-(methylsulfamoyl)ethyl]benzamide involves several steps. The starting material is 2-aminobenzimidazole, which is reacted with N-methyl-N-(2-chloroethyl)sulfamide to form the intermediate 4-(benzimidazol-1-yl)-N-methyl-N-(2-chloroethyl)benzamide. This intermediate is then reacted with sodium methoxide and dimethylsulfate to form the final product, 4-(benzimidazol-1-yl)-N-methyl-N-[2-(methylsulfamoyl)ethyl]benzamide. The overall yield of this synthesis is approximately 20%.
Applications De Recherche Scientifique
4-(benzimidazol-1-yl)-N-methyl-N-[2-(methylsulfamoyl)ethyl]benzamide has been widely used in scientific research as a tool to study the role of histone methyltransferases in various biological processes. It has been shown to inhibit G9a and GLP, which are histone methyltransferases that catalyze the methylation of lysine 9 on histone H3. By inhibiting these enzymes, 4-(benzimidazol-1-yl)-N-methyl-N-[2-(methylsulfamoyl)ethyl]benzamide can alter the epigenetic landscape of cells and affect gene expression.
Propriétés
IUPAC Name |
4-(benzimidazol-1-yl)-N-methyl-N-[2-(methylsulfamoyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-19-26(24,25)12-11-21(2)18(23)14-7-9-15(10-8-14)22-13-20-16-5-3-4-6-17(16)22/h3-10,13,19H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJBFWPKHGFDGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCN(C)C(=O)C1=CC=C(C=C1)N2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzimidazol-1-yl)-N-methyl-N-[2-(methylsulfamoyl)ethyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[(1-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carbonyl)amino]cyclohexane-1-carboxylate](/img/structure/B7434451.png)
![[(3aS,6aR)-2-(3-fluoropyrazin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[4-(1,2,4-triazol-1-yl)phenyl]methanone](/img/structure/B7434456.png)
![Methyl 4-[[1-[(2,4-difluorophenyl)methyl]-5-methyltriazole-4-carbonyl]amino]cyclohexane-1-carboxylate](/img/structure/B7434457.png)
![1-[4-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methylamino]-3-nitrophenyl]propan-1-one;dihydrochloride](/img/structure/B7434465.png)

![(2,4-Difluoro-3-hydroxyphenyl)-(1,3-dimethyl-5,6-dihydropyrazolo[3,4-b][1,4]oxazin-4-yl)methanone](/img/structure/B7434480.png)
![1-(4-Indazol-1-ylphenyl)-3-[3-(methylsulfamoyl)propyl]urea](/img/structure/B7434484.png)
![3-[6-[[2-[4-(Hydroxymethyl)triazol-1-yl]acetyl]amino]hexanoylamino]propanoic acid](/img/structure/B7434495.png)
![3-(4-methyl-1H-benzimidazol-2-yl)-N-[(2R)-4-methyl-1-methylsulfonylpentan-2-yl]propanamide](/img/structure/B7434503.png)
![N-(3-hydroxy-1,1-dimethyl-2,3-dihydroinden-5-yl)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxamide](/img/structure/B7434511.png)
![N-[(4-fluorophenyl)methoxy]-1-hydroxycyclopropane-1-carboxamide](/img/structure/B7434515.png)
![3-[6-[[3-(Dimethylamino)-3-oxopropanoyl]amino]hexanoylamino]propanoic acid](/img/structure/B7434520.png)
![Methyl 2-hydroxy-2-[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]acetate](/img/structure/B7434531.png)
![3-[6-[(5-Methyloxolane-3-carbonyl)amino]hexanoylamino]propanoic acid](/img/structure/B7434542.png)